Ribose-5-phosphate

Pentose phosphate pathway Enzyme kinetics Ribose-5-phosphate isomerase

Ribose-5-phosphate (R5P; CAS 4300-28-1) is a central pentose phosphate pathway (PPP) metabolite that exists in equilibrium with its furanose and open-chain forms. It functions both as an intermediate in the oxidative phase of the PPP and as the terminal product of the non-oxidative phase, serving as the obligatory precursor for 5-phosphoribosyl-1-pyrophosphate (PRPP) and thus all de novo nucleotide biosynthesis.

Molecular Formula C5H11O8P
Molecular Weight 230.11 g/mol
CAS No. 4300-28-1
Cat. No. B3425556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRibose-5-phosphate
CAS4300-28-1
Molecular FormulaC5H11O8P
Molecular Weight230.11 g/mol
Structural Identifiers
SMILESC(C(C(C(C=O)O)O)O)OP(=O)(O)O
InChIInChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h1,3-5,7-9H,2H2,(H2,10,11,12)/t3-,4+,5-/m0/s1
InChIKeyPPQRONHOSHZGFQ-LMVFSUKVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ribose-5-Phosphate (CAS 4300-28-1) Procurement Guide: Core Identity and Metabolic Role


Ribose-5-phosphate (R5P; CAS 4300-28-1) is a central pentose phosphate pathway (PPP) metabolite that exists in equilibrium with its furanose and open-chain forms. It functions both as an intermediate in the oxidative phase of the PPP and as the terminal product of the non-oxidative phase, serving as the obligatory precursor for 5-phosphoribosyl-1-pyrophosphate (PRPP) and thus all de novo nucleotide biosynthesis [1]. R5P is supplied commercially as the free acid, disodium salt, or barium salt, with typical purities ranging from 85% to ≥98% by HPLC . Its chemical formula is C₅H₁₁O₈P with a molecular weight of 230.11 g/mol, and it exhibits high aqueous solubility (≥83 mg/mL for the disodium salt) . This compound is essential for in vitro reconstitution of PPP enzyme assays, nucleotide synthesis studies, and metabolic flux analyses requiring authentic analytical standards.

Why Ribose-5-Phosphate Cannot Be Replaced by Generic Phosphosugars: Key Differentiation Drivers


Ribose-5-phosphate occupies a unique and non-redundant node in cellular metabolism that is not functionally interchangeable with structurally similar pentose or hexose phosphates. While R5P is readily interconverted with ribulose-5-phosphate (Ru5P) by ribose-5-phosphate isomerase (Rpi, EC 5.3.1.6), the equilibrium and kinetic properties of this isomerization are highly enzyme- and species-dependent, with Km values for R5P ranging from 0.9 mM to 4.0 mM across different Rpi isoforms [1]. More critically, R5P is the exclusive substrate for PRPP synthetase, the enzyme that generates PRPP—the activated ribose donor for purine and pyrimidine nucleotide biosynthesis. Studies in human hepatoma cells demonstrate that cellular R5P content directly governs PRPP availability and de novo purine synthesis rates in a concentration-dependent manner that cannot be bypassed by alternative phosphosugars such as glucose-6-phosphate or ribose-1-phosphate [2]. Furthermore, phosphosugar phosphatases exhibit marked substrate discrimination for R5P; for instance, the Arabidopsis thaliana phosphatase AtSgpp3Δ displays its highest catalytic efficiency and specificity toward D-ribose-5-phosphate compared to all other phosphate ester metabolites tested [3]. These functional distinctions mean that substituting R5P with a generic phosphosugar in experimental or industrial workflows will yield non-equivalent and potentially misleading results.

Quantitative Differentiation Evidence for Ribose-5-Phosphate (CAS 4300-28-1)


Ribose-5-Phosphate Isomerase Kinetics: Km Comparison with Ribulose-5-Phosphate

In assays using recombinant Trypanosoma cruzi ribose-5-phosphate isomerase B (TcRpiB), the Michaelis constant (Km) for D-ribose-5-phosphate was determined to be 4.0 mM, while the Km for the reverse reaction substrate D-ribulose-5-phosphate was 1.4 mM [1]. This 2.86-fold difference in Km values indicates that the enzyme exhibits higher apparent affinity for Ru5P than for R5P under the assay conditions (pH 7.5, 65°C). In contrast, pea chloroplastic phosphoriboisomerase displayed Km values of 0.9 mM for R5P and 0.6 mM for Ru5P [2], representing a 1.5-fold difference. These quantitative distinctions in substrate affinity across orthologous enzymes have direct implications for experimental design: investigators reconstituting the non-oxidative PPP in vitro must account for organism-specific kinetic parameters when selecting R5P concentrations for saturating conditions.

Pentose phosphate pathway Enzyme kinetics Ribose-5-phosphate isomerase

Phosphatase Substrate Specificity: Catalytic Efficiency of R5P vs. Other Phosphosugars

The Arabidopsis thaliana subclass I phosphosugar phosphatase AtSgpp was kinetically characterized against a panel of phosphomonoester substrates [1]. D-Ribose-5-phosphate exhibited a Km of 3.6 ± 0.1 mM, a Vmax of (13.8 ± 0.5) × 10⁻³ µmol s⁻¹, and a catalytic efficiency (kcat/Km) of 10.7 × 10³ M⁻¹ s⁻¹. In comparison, 2-deoxy-D-ribose-5-phosphate showed a 32% lower catalytic efficiency (7.3 × 10³ M⁻¹ s⁻¹), D-glucose-6-phosphate exhibited a 68% lower efficiency (3.4 × 10³ M⁻¹ s⁻¹), and D-fructose-6-phosphate demonstrated a 77% lower efficiency (2.5 × 10³ M⁻¹ s⁻¹). Furthermore, a loop-deletion mutant (AtSgpp3Δ) displayed its highest level of substrate discrimination for D-ribose-5-phosphate relative to all other phosphate ester metabolites tested [2], confirming that R5P is the kinetically preferred substrate for this class of enzymes.

HAD hydrolase Substrate specificity Phosphosugar phosphatase

R5P Availability Directly Governs PRPP and de Novo Purine Synthesis Rates

In cultured human hepatoma HepG2 cells, increasing extracellular glucose from 0 to 10 mM resulted in a 2.9-fold elevation of intracellular ribose-5-phosphate content (from 107 ± 31 to 311 ± 57 nmol/g protein) [1]. This modest increase in R5P was associated with a 7.14-fold increase in cellular PRPP availability (from 4.76 ± 3.4 to 34 ± 8.4 pmol/mg protein/min) and a 149-fold increase in the rate of de novo purine synthesis (from 55 to 8,204 dpm/mg protein/h). The rate of purine synthesis exhibited a sigmoidal dependence on PRPP availability and, notably, demonstrated direct dependence on R5P content across a wide concentration range including physiological hepatocyte levels. These data establish R5P as the rate-limiting metabolic control point for nucleotide biosynthesis in human cells—a property not shared by structurally related compounds such as ribose-1-phosphate or ribulose-5-phosphate.

Nucleotide metabolism PRPP synthetase Purine biosynthesis

Analytical Differentiation: Chromatographic Resolution of R5P from Isobaric Ru5P and Isomeric R1P

The isobaric pair ribose-5-phosphate (R5P) and ribulose-5-phosphate (Ru5P) presents a significant analytical challenge due to identical molecular weights (230.11 g/mol). A validated UPLC-MS/MS method using an Atlantis Premier BEH Z-HILIC column (2.1 × 100 mm, 1.7 µm) with 15 mM ammonium bicarbonate (pH 9.0) gradient elution successfully achieved baseline resolution of R5P and Ru5P, enabling their independent quantification across a calibration range of 0.0025–12.5 µM with r² > 0.99 [1]. Earlier HPLC methods using a μBondapak/NH₂ column with borate buffer gradient elution separated R5P from ribose-1-phosphate (R1P) and deoxyribose-1-phosphate, demonstrating that R5P elutes under distinct conditions relative to its positional isomers [2]. These chromatographic distinctions are essential for accurate quantification in complex biological matrices.

HPLC method development Metabolomics Pentose phosphate analysis

Phosphatase Km Values Across Species: R5P Affinity in Sugarcane vs. Arabidopsis

Ribose-5-phosphatase enzymes from different plant species exhibit distinct kinetic properties toward R5P. Sugarcane leaf ribose-5-phosphatase displays a Km of 2.5 mM for D-ribose-5-phosphate at its pH optimum of 5.5 [1]. In contrast, the Arabidopsis thaliana broad-specificity phosphosugar phosphatase AtSgpp exhibits a Km of 3.6 ± 0.1 mM at pH 7.0 [2]. This 1.44-fold difference in Km values (2.5 mM vs. 3.6 mM) across plant species highlights organism-specific variations in R5P recognition that must be accounted for when designing cross-species comparative studies. Additionally, the sugarcane enzyme is specifically inhibited by molybdenum at 0.1 µmol/mL and tungsten at 1 µmol/mL, whereas the Arabidopsis enzyme shows broader metal ion dependence.

Plant biochemistry Phosphatase kinetics Ribose-5-phosphatase

In Vivo Regulation: R5P Availability Modulates PRPP Generation in Mouse Liver

Administration of pyrroline-5-carboxylate (P5C), a physiological stimulator of the hexose-monophosphate-pentose pathway, to mice in vivo resulted in simultaneous elevation of both liver ribose-5-phosphate concentration and PRPP generation [1]. The increase in R5P concentration was characterized as relatively smaller and transient compared to the PRPP elevation, consistent with R5P functioning as a flux-controlling intermediate. This in vivo demonstration provides physiological validation of the cell culture findings described above and confirms that R5P availability is a bona fide regulatory node for nucleotide biosynthesis in intact mammalian tissues—a property that cannot be replicated by substituting alternative pentose phosphates in experimental systems.

In vivo metabolism Nucleotide regulation PRPP synthesis

Validated Application Scenarios for Ribose-5-Phosphate (CAS 4300-28-1) Based on Quantitative Evidence


In Vitro Reconstitution of Pentose Phosphate Pathway Enzyme Assays

Ribose-5-phosphate is the obligatory substrate for ribose-5-phosphate isomerase (Rpi) activity assays. Investigators must select R5P concentrations based on the specific Rpi isoform under study: 4.0 mM is required for saturation of Trypanosoma cruzi RpiB, whereas 0.9 mM suffices for pea chloroplastic Rpi [1]. Using Ru5P kinetic parameters to inform R5P concentration selection will result in 1.5- to 2.86-fold underestimation of substrate requirements. Authentic R5P standard is essential for generating reliable calibration curves and for determining accurate kinetic constants.

PRPP-Dependent Nucleotide Biosynthesis Assays

Ribose-5-phosphate is the exclusive substrate for PRPP synthetase and thus the sole entry point for de novo purine and pyrimidine biosynthesis. In human hepatoma cells, a 2.9-fold increase in intracellular R5P concentration drives a 149-fold amplification of purine synthesis rate [1]. This sigmoidal amplification demonstrates that R5P concentration is the rate-limiting determinant of nucleotide production. In vitro nucleotide synthesis assays require authentic R5P as substrate; substitution with ribose-1-phosphate, ribulose-5-phosphate, or glucose-6-phosphate will yield no product formation.

Phosphosugar Phosphatase Substrate Specificity and Inhibitor Screening

Ribose-5-phosphate is the kinetically preferred substrate for HAD-family phosphosugar phosphatases, exhibiting 1.5- to 4.3-fold higher catalytic efficiency than structurally related phosphosugars including 2-deoxyribose-5-phosphate, glucose-6-phosphate, and fructose-6-phosphate [1]. For phosphatase inhibitor screening campaigns, using R5P as the reporter substrate maximizes assay sensitivity and ensures detection of R5P-competitive inhibitors. Cross-species studies must account for organism-specific Km differences: 2.5 mM for sugarcane phosphatase vs. 3.6 mM for Arabidopsis AtSgpp [2].

Targeted Metabolomics and PPP Flux Analysis

Accurate quantification of ribose-5-phosphate in biological matrices requires authentic analytical standard material due to the isobaric nature of R5P and Ru5P (both 230.11 g/mol). Optimized HILIC-UPLC-MS/MS methods using pH 9.0 ammonium bicarbonate buffer achieve baseline resolution of this isobaric pair with calibration linearity (r² > 0.99) across 0.0025–12.5 µM [1]. Procurement of high-purity R5P standard (≥98% by HPLC) is mandatory for generating reliable calibration curves in targeted metabolomics studies of the pentose phosphate pathway [2].

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